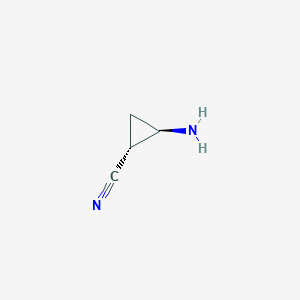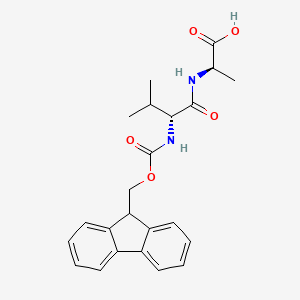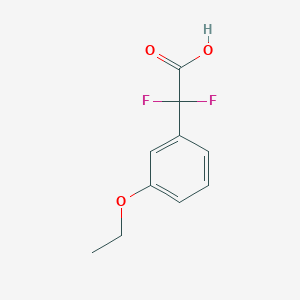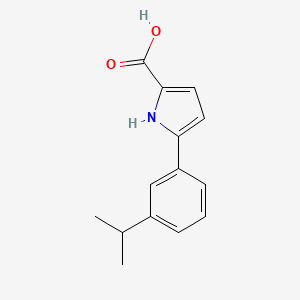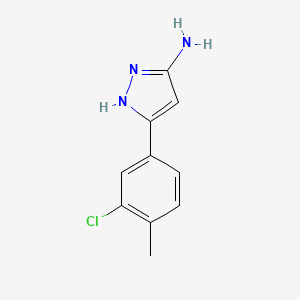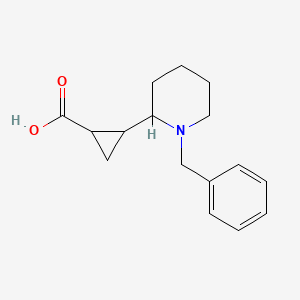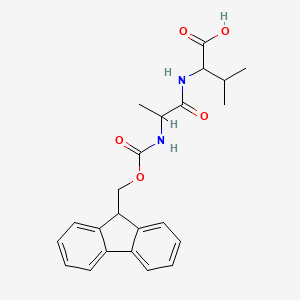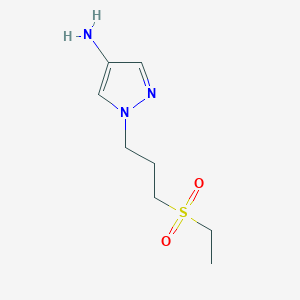
1-(3-(Ethylsulfonyl)propyl)-1h-pyrazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(Ethylsulfonyl)propyl)-1h-pyrazol-4-amine is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of an ethylsulfonyl group attached to the propyl chain at the 3-position of the pyrazole ring
Méthodes De Préparation
The synthesis of 1-(3-(Ethylsulfonyl)propyl)-1h-pyrazol-4-amine can be achieved through several synthetic routes. One common method involves the reaction of 1H-pyrazole-4-amine with 3-bromopropyl ethyl sulfone under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the amine group of the pyrazole attacks the bromine atom, resulting in the formation of the desired product. The reaction conditions often include the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to achieve high yields and purity of the final product.
Analyse Des Réactions Chimiques
1-(3-(Ethylsulfonyl)propyl)-1h-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: The compound can undergo reduction reactions, particularly at the sulfonyl group, to form sulfide derivatives. Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, where electrophiles such as halogens or nitro groups can be introduced. These reactions typically require catalysts like Lewis acids.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylsulfonyl group yields sulfone derivatives, while reduction results in sulfide derivatives.
Applications De Recherche Scientifique
1-(3-(Ethylsulfonyl)propyl)-1h-pyrazol-4-amine has found applications in various scientific research fields:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the treatment of diseases where enzyme inhibition is beneficial.
Industry: In the industrial sector, the compound is used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mécanisme D'action
The mechanism of action of 1-(3-(Ethylsulfonyl)propyl)-1h-pyrazol-4-amine involves its interaction with molecular targets, such as enzymes. The compound can bind to the active site of enzymes, inhibiting their activity. This inhibition can occur through various pathways, including competitive inhibition, where the compound competes with the natural substrate for binding to the enzyme. The specific molecular targets and pathways involved depend on the particular enzyme and the context of its use.
Comparaison Avec Des Composés Similaires
1-(3-(Ethylsulfonyl)propyl)-1h-pyrazol-4-amine can be compared with other pyrazole derivatives, such as:
1-(3-(Methylsulfonyl)propyl)-1h-pyrazol-4-amine: Similar in structure but with a methylsulfonyl group instead of an ethylsulfonyl group. This difference can affect the compound’s reactivity and interactions with enzymes.
1-(3-(Phenylsulfonyl)propyl)-1h-pyrazol-4-amine: Contains a phenylsulfonyl group, which introduces aromaticity and can influence the compound’s properties and applications.
The uniqueness of this compound lies in its specific ethylsulfonyl group, which imparts distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C8H15N3O2S |
|---|---|
Poids moléculaire |
217.29 g/mol |
Nom IUPAC |
1-(3-ethylsulfonylpropyl)pyrazol-4-amine |
InChI |
InChI=1S/C8H15N3O2S/c1-2-14(12,13)5-3-4-11-7-8(9)6-10-11/h6-7H,2-5,9H2,1H3 |
Clé InChI |
WLEGPDOSBTUUGP-UHFFFAOYSA-N |
SMILES canonique |
CCS(=O)(=O)CCCN1C=C(C=N1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



